1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenylmethylsulfanyl group, and a dihydropyrazinone core.
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of the dihydropyrazinone core and the subsequent attachment of the ethoxyphenyl and methylphenylmethylsulfanyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Dihydropyrazinone Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Ethoxyphenyl Group: This can be achieved through various substitution reactions, often using ethoxybenzene derivatives.
Attachment of the Methylphenylmethylsulfanyl Group: This step typically involves the use of thiol-based reagents and appropriate catalysts to ensure the formation of the desired sulfanyl linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives or other reactive intermediates.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology: The compound may have potential as a biochemical probe or as a precursor for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas such as antimicrobial or anticancer treatments.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: It may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects.
Pathway Modulation: The compound could influence various biochemical pathways, potentially altering cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one: This compound has a methoxy group instead of an ethoxy group, which may influence its chemical reactivity and biological activity.
1-(4-ethoxyphenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-24-18-10-8-17(9-11-18)22-13-12-21-19(20(22)23)25-14-16-7-5-4-6-15(16)2/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVHDABDDXCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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